1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-(phenylmethyl)-, monohydrochloride
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-(phenylmethyl)-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is known for its potent inhibitory effects on neural calcium uptake and its protective action against brain edema and memory deficits .
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves several steps. One method includes the dissolution of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one in n-butylamine . Industrial production methods often involve the use of specific reagents such as 4-methylbenzenesulphonic acid and xylene under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 4-methylbenzenesulphonic acid and n-butylamine . Major products formed from these reactions include derivatives with potent inhibitory effects on neural calcium uptake .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have been extensively studied for their anticonvulsant properties. These compounds have shown effectiveness in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests . Additionally, they have been investigated for their neuroprotective effects against brain edema and memory deficits .
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves the inhibition of neural calcium uptake. This action is crucial in protecting against brain edema and memory deficits . The molecular targets and pathways involved include GABAA receptors, which play a significant role in the compound’s anticonvulsant properties .
Comparison with Similar Compounds
Similar compounds to 1-Oxa-3,8-diazaspiro(4.5)decan-2-one include N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione . These compounds share similar structural features and pharmacological properties. 1-Oxa-3,8-diazaspiro(4.5)decan-2-one stands out due to its unique inhibitory effects on neural calcium uptake and its protective action against brain edema and memory deficits .
Properties
CAS No. |
134070-10-3 |
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Molecular Formula |
C31H35ClF2N2O3 |
Molecular Weight |
557.1 g/mol |
IUPAC Name |
3-benzyl-8-[4,4-bis(4-fluorophenyl)butyl]-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C31H34F2N2O3.ClH/c1-30(37)31(38-29(36)35(30)22-23-6-3-2-4-7-23)17-20-34(21-18-31)19-5-8-28(24-9-13-26(32)14-10-24)25-11-15-27(33)16-12-25;/h2-4,6-7,9-16,28,37H,5,8,17-22H2,1H3;1H |
InChI Key |
UQNVCGXELDWMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC(=O)N1CC5=CC=CC=C5)O.Cl |
Origin of Product |
United States |
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